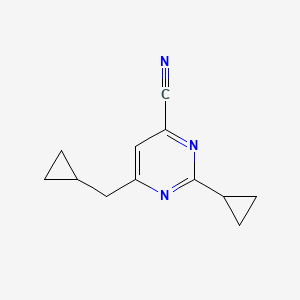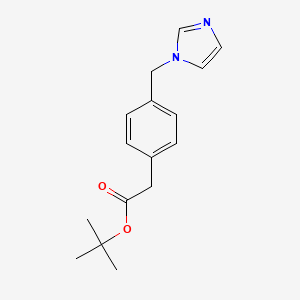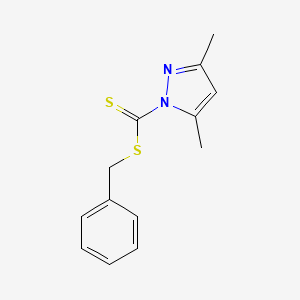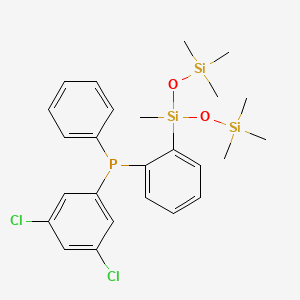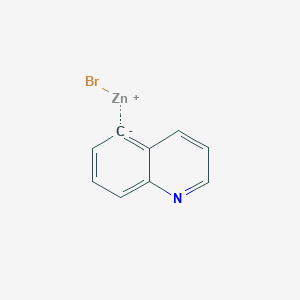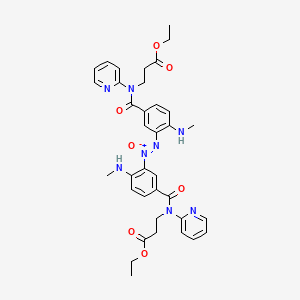
(Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide is a complex organic compound that features a diazene core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide typically involves multiple steps:
Formation of the Diazene Core: The diazene core can be synthesized through the reaction of appropriate aromatic amines under oxidative conditions.
Functional Group Addition: The ethoxy-oxopropyl, pyridin-2-yl, and carbamoyl groups are introduced through a series of substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry (Z-configuration).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazene core.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Various substitution reactions can occur, especially at the aromatic rings and the pyridinyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its interactions with biomolecules or its potential as a biochemical probe.
Medicine
Industry
In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in various processes.
作用機序
The mechanism of action of (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
- (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene
- (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which could confer unique chemical and biological properties.
特性
分子式 |
C36H40N8O7 |
|---|---|
分子量 |
696.8 g/mol |
IUPAC名 |
[5-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylcarbamoyl]-2-(methylamino)phenyl]-[5-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylcarbamoyl]-2-(methylamino)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C36H40N8O7/c1-5-50-33(45)17-21-42(31-11-7-9-19-39-31)35(47)25-13-15-27(37-3)29(23-25)41-44(49)30-24-26(14-16-28(30)38-4)36(48)43(22-18-34(46)51-6-2)32-12-8-10-20-40-32/h7-16,19-20,23-24,37-38H,5-6,17-18,21-22H2,1-4H3 |
InChIキー |
GGRJNRGFCHCYEW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N=[N+](C3=C(C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)NC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
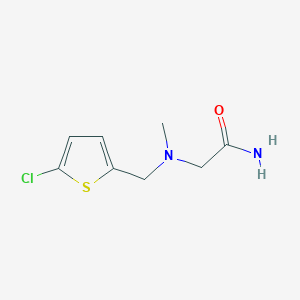
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)

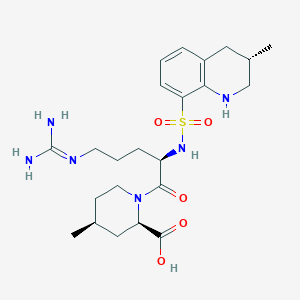
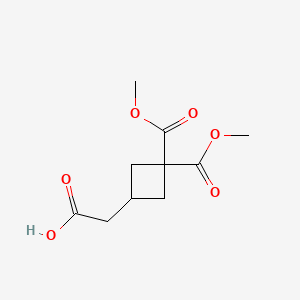

![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
